molecular formula C15H13ClN2O4 B5108613 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide

5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No.: B5108613
M. Wt: 320.73 g/mol
InChI Key: JMCNPYGVDUQMQC-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound with the molecular formula C15H13ClN2O4 It is a benzamide derivative that features a chloro, methoxy, and nitrophenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 4-methyl-2-nitroaniline, undergoes nitration to introduce the nitro group.

    Acylation: The nitrated compound is then acylated with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the benzamide derivative.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale nitration and acylation: Using continuous flow reactors to ensure consistent quality and yield.

    Automated purification systems: Employing high-performance liquid chromatography (HPLC) for efficient purification.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted benzamide derivatives.

Scientific Research Applications

5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(4-nitrophenyl)benzamide
  • 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide

Uniqueness

5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the presence of the methyl group on the nitrophenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-9-3-5-12(13(7-9)18(20)21)17-15(19)11-8-10(16)4-6-14(11)22-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCNPYGVDUQMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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